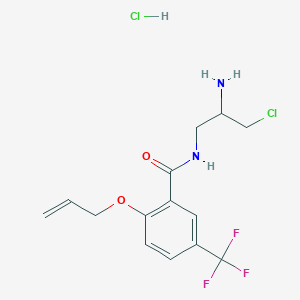
N-(2-Amino-3-chloropropyl)-2-prop-2-enoxy-5-(trifluoromethyl)benzamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Amino-3-chloropropyl)-2-prop-2-enoxy-5-(trifluoromethyl)benzamide;hydrochloride is a useful research compound. Its molecular formula is C14H17Cl2F3N2O2 and its molecular weight is 373.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-Amino-3-chloropropyl)-2-prop-2-enoxy-5-(trifluoromethyl)benzamide; hydrochloride, with CAS number 2445785-38-4, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity. The presence of the amino group and the chloropropyl moiety also suggests potential interactions with various biological targets.
Research indicates that compounds similar in structure to N-(2-Amino-3-chloropropyl)-2-prop-2-enoxy-5-(trifluoromethyl)benzamide may exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Some analogs have been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like diabetes and cancer .
- Cell Protection Against Stress : Certain derivatives protect pancreatic β-cells from endoplasmic reticulum (ER) stress, which is crucial in diabetes management. For example, compounds with similar scaffolds demonstrated significant β-cell protective activity with EC50 values as low as 0.1 μM .
Biological Activity Summary
The biological activities of N-(2-Amino-3-chloropropyl)-2-prop-2-enoxy-5-(trifluoromethyl)benzamide; hydrochloride can be summarized as follows:
Case Studies and Research Findings
- β-cell Protective Activity : A study investigated the effects of a series of benzamide derivatives on INS-1 cells (a model for pancreatic β-cells). The findings indicated that certain modifications to the benzamide scaffold significantly enhanced protective activity against ER stress, with compounds achieving up to 100% maximal activity at low concentrations (EC50 = 0.1 μM) .
- Anticancer Properties : Another research effort focused on the cytotoxic effects of various benzamide derivatives on different cancer cell lines. The study revealed that some analogs induced apoptosis through the activation of specific caspases, suggesting a potential role in cancer therapy .
- Structural Characterization : The structural characterization of related compounds has provided insights into how modifications influence biological activity. For instance, the introduction of trifluoromethyl groups has been associated with increased potency against specific targets .
Propiedades
IUPAC Name |
N-(2-amino-3-chloropropyl)-2-prop-2-enoxy-5-(trifluoromethyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClF3N2O2.ClH/c1-2-5-22-12-4-3-9(14(16,17)18)6-11(12)13(21)20-8-10(19)7-15;/h2-4,6,10H,1,5,7-8,19H2,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZRKPRGCCUVSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)C(F)(F)F)C(=O)NCC(CCl)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














